5-azido-2-methylbenzonitrile
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Overview
Description
5-Azido-2-methylbenzonitrile: is an organic compound that belongs to the class of azides It is characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with a methyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-azido-2-methylbenzonitrile typically involves the diazotization of 5-amino-2-methylbenzonitrile followed by azidation. The process begins with the conversion of the amino group to a diazonium salt using sodium nitrite and hydrochloric acid. This intermediate is then treated with sodium azide to introduce the azido group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 5-Azido-2-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Sodium azide: for azidation reactions.
Lithium aluminum hydride: or for reduction reactions.
Copper(I) catalysts: for cycloaddition reactions.
Major Products:
Amines: from reduction reactions.
Triazoles: from cycloaddition reactions.
Scientific Research Applications
Chemistry: 5-Azido-2-methylbenzonitrile is used as a building block in organic synthesis, particularly in the preparation of heterocycles and other complex molecules .
Biology and Medicine: Azido compounds, including this compound, are utilized in bioorthogonal chemistry for labeling and tracking biomolecules. They are also explored for their potential as precursors to pharmaceuticals .
Industry: In materials science, azido compounds are employed in the cross-linking of polymers and the development of advanced materials with unique properties .
Mechanism of Action
The azido group in 5-azido-2-methylbenzonitrile is highly reactive and can form covalent bonds with various substrates. This reactivity is harnessed in click chemistry, where the azido group undergoes cycloaddition with alkynes to form stable triazole rings. This reaction is widely used for bioconjugation and material modification .
Comparison with Similar Compounds
- 5-Amino-2-methylbenzonitrile
- 5-Iodo-2-methylbenzonitrile
- 5-Hydroxy-2-methylbenzonitrile
Uniqueness: 5-Azido-2-methylbenzonitrile is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical transformations. This distinguishes it from other similar compounds that may lack the azido functionality and, consequently, the same level of reactivity .
Properties
CAS No. |
2743438-61-9 |
---|---|
Molecular Formula |
C8H6N4 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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